molecular formula C19H19FN2O3S B499768 4-[2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

4-[2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

Cat. No.: B499768
M. Wt: 374.4g/mol
InChI Key: MMGLKGCTUWTCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl-Furan Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with furfural in the presence of a suitable catalyst to form the fluorophenyl-furan intermediate.

    Amination Reaction: The intermediate is then subjected to an amination reaction with ethylenediamine to introduce the aminoethyl group.

    Sulfonamide Formation: Finally, the aminoethyl intermediate is reacted with benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-[2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide: Similar structure but with a different position of the fluorine atom on the phenyl ring.

    4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The unique combination of the fluorophenyl group, furan ring, and benzenesulfonamide moiety in 4-[2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide contributes to its distinct chemical reactivity and potential applications. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19FN2O3S

Molecular Weight

374.4g/mol

IUPAC Name

4-[2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H19FN2O3S/c20-16-5-3-15(4-6-16)19-10-7-17(25-19)13-22-12-11-14-1-8-18(9-2-14)26(21,23)24/h1-10,22H,11-13H2,(H2,21,23,24)

InChI Key

MMGLKGCTUWTCAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)N

Origin of Product

United States

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